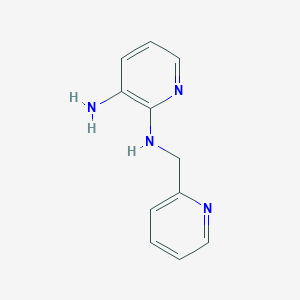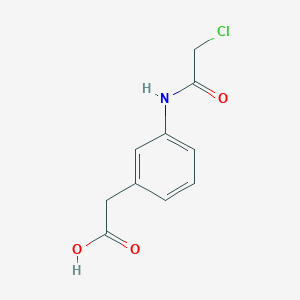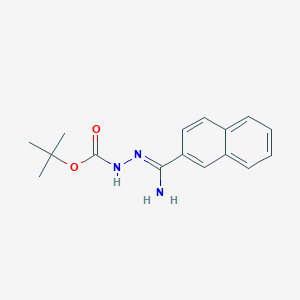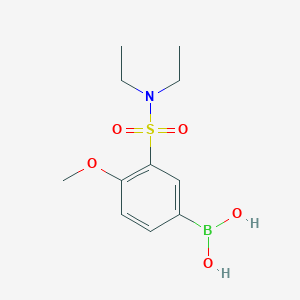
(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid
Descripción general
Descripción
Boronic acids are a class of chemical compounds that are known for their versatility in organic synthesis and their role in the construction of biologically active compounds. They are particularly important in Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, Diels-Alder reactions, protection of diols, selective reduction of aldehydes, and carboxylic acid activation . The compound "(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid" is a derivative of boronic acid that is presumed to have similar reactivity and utility in synthetic chemistry.
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, the general approach to synthesizing amino-3-fluorophenyl boronic acid involves protecting the amine group, performing a lithium-bromine exchange, followed by the addition of trimethyl borate and acidic hydrolysis . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials and protecting groups.
Molecular Structure Analysis
Boronic acids typically have a trigonal planar structure at the boron atom, which allows them to form reversible covalent complexes with diols and carbohydrates. The molecular structure of boronic acid derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for 4-amino-3-fluorophenylboronic acid . The structure of boronic acid derivatives is crucial for their binding affinity and reactivity.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. They can catalyze the esterification of alpha-hydroxycarboxylic acids , accelerate three-component reactions for the synthesis of alpha-sulfanyl-substituted indole-3-acetic acids , and bind to diols with high affinity . These reactions are facilitated by the unique properties of the boronic acid group, which can activate different functional groups and stabilize reaction intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their functional groups. For example, the pKa value of boronic acids can be relatively low, as seen with the amino-3-fluorophenyl boronic acid derivative, which has a pKa of 7.8 . This property is important for the use of boronic acids in physiological conditions, such as in glucose sensing materials. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the binding affinity to diols and carbohydrates, as well as the overall reactivity of the boronic acid .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Boronic acids are integral in drug discovery, particularly due to their unique reactivity and ability to form stable covalent bonds with enzymes and proteins. For instance, the development and approval of boronic acid-based drugs, such as bortezomib, highlight the importance of boronic acids in targeting proteasome inhibitors for treating multiple myeloma and lymphoma. The incorporation of boronic acids into drugs can enhance potency and improve pharmacokinetic profiles, offering new therapeutic avenues (Plescia & Moitessier, 2020).
Material Science and Sensor Development
Boronic acids are used in the creation of electrochemical biosensors. For instance, ferroceneboronic acid and its derivatives enable the development of sensors for detecting sugars, glycated hemoglobin, and fluoride ions. The boronic acid moiety acts as a binding site, while the ferrocene part provides electrochemical activity. Such sensors have applications in non-enzymatic glucose monitoring and other clinical diagnostics (Wang et al., 2014).
Biological Applications
In biology, boronic acids are used to study protein functions and enzyme mechanisms. They serve as probes to investigate the dynamic processes within cells due to their ability to interact with biologically relevant molecules, such as sugars and amino acids. This interaction is pivotal for understanding metabolic pathways and designing molecules that can influence biological processes.
Environmental and Agricultural Research
Research on boron removal by reverse osmosis membranes in seawater desalination highlights the environmental applications of studying boronic compounds. Understanding how boronic acids and related compounds interact with filtration systems can lead to improved water purification technologies, which is crucial for addressing global water scarcity issues (Tu, Nghiem, & Chivas, 2010).
Mecanismo De Acción
Target of Action
Boronic acids, including phenylboronic acid derivatives, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .
Propiedades
IUPAC Name |
[3-(diethylsulfamoyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)11-8-9(12(14)15)6-7-10(11)18-3/h6-8,14-15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMKPGLOFMAUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657425 | |
| Record name | [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871333-03-8 | |
| Record name | [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



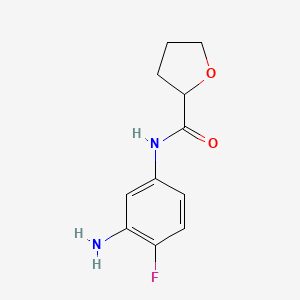
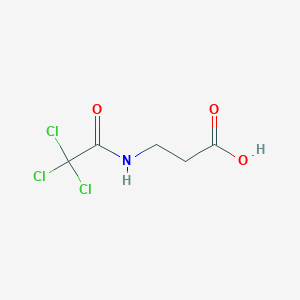
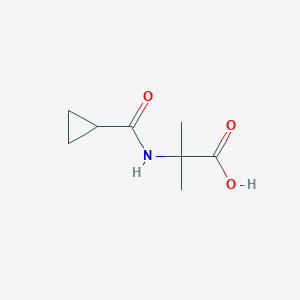


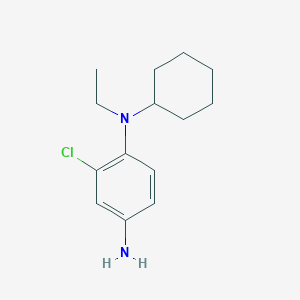


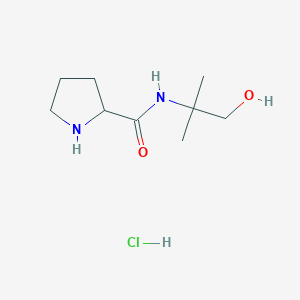
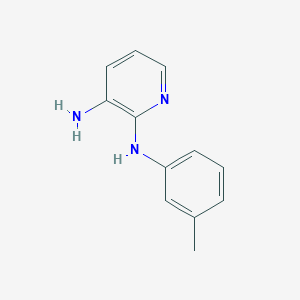
![3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid](/img/structure/B3023252.png)
